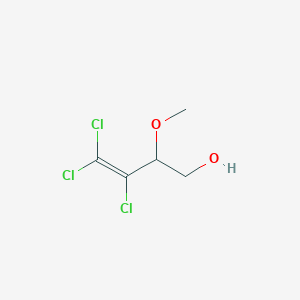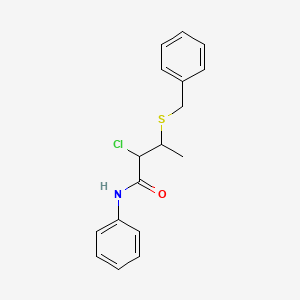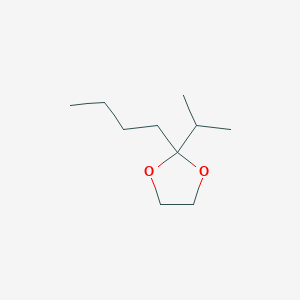![molecular formula C15H27NOSi B14565645 1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]piperidine CAS No. 61859-26-5](/img/structure/B14565645.png)
1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]piperidine is a complex organic compound that features a piperidine ring substituted with a furan group and a trimethylsilyl group
Preparation Methods
The synthesis of 1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-yl Intermediate: This step involves the preparation of a furan derivative, which can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the Trimethylsilyl Group: The furan derivative is then reacted with a trimethylsilyl reagent, such as trimethylsilyl chloride, under appropriate conditions to introduce the trimethylsilyl group.
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring. This can be achieved through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to investigate biological pathways and interactions, particularly those involving piperidine and furan derivatives.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
Mechanism of Action
The mechanism of action of 1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]piperidine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions with various biomolecules. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]piperidine can be compared with other similar compounds, such as:
1-[3-(Furan-2-yl)propyl]piperidine: Lacks the trimethylsilyl group, resulting in different chemical and biological properties.
1-[3-(Trimethylsilyl)propyl]piperidine:
1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which can affect its interaction with biological targets.
Properties
CAS No. |
61859-26-5 |
|---|---|
Molecular Formula |
C15H27NOSi |
Molecular Weight |
265.47 g/mol |
IUPAC Name |
[1-(furan-2-yl)-3-piperidin-1-ylpropyl]-trimethylsilane |
InChI |
InChI=1S/C15H27NOSi/c1-18(2,3)15(14-8-7-13-17-14)9-12-16-10-5-4-6-11-16/h7-8,13,15H,4-6,9-12H2,1-3H3 |
InChI Key |
BFWHILKOIXZVRN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CCN1CCCCC1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14565590.png)
![(NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14565595.png)

![2-(4-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14565599.png)



![3-[(2-Bromoanilino)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14565628.png)
![Trimethyl[(pent-3-en-2-yl)oxy]silane](/img/structure/B14565629.png)
![Methyl 4-{[1-([1,1'-biphenyl]-4-yl)pentyl]amino}butanoate](/img/structure/B14565651.png)
